Estradiol 3-sulfate 17beta-Glucuronide (potassium salt)
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Overview
Description
Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) is a conjugated form of estradiol, a primary female sex hormone. This compound is a metabolite of estradiol 3-sulfate, modified by a UDP-glucuronosyltransferase enzyme. The conjugation of estradiol with sulfate and glucuronide groups enhances its solubility and facilitates its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) involves multiple steps:
Sulfation: Estradiol is first sulfated at the 3-position using sulfur trioxide-pyridine complex in an organic solvent like pyridine.
Glucuronidation: The sulfated estradiol is then glucuronidated at the 17beta-position using UDP-glucuronic acid and a UDP-glucuronosyltransferase enzyme.
Potassium Salt Formation: The final step involves the conversion of the glucuronide conjugate to its potassium salt form by reacting it with potassium hydroxide.
Industrial Production Methods
Industrial production of Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for controlled sulfation and glucuronidation reactions.
Purification: Employing chromatographic techniques to purify the final product.
Crystallization: Converting the purified product to its potassium salt form and crystallizing it for commercial use.
Chemical Reactions Analysis
Types of Reactions
Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release free estradiol, sulfate, and glucuronic acid.
Oxidation: It can undergo oxidation reactions to form oxidized metabolites.
Reduction: Reduction reactions can convert it back to its parent compound, estradiol.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are used for hydrolysis.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Free estradiol, sulfate, and glucuronic acid.
Oxidation: Oxidized estradiol metabolites.
Reduction: Estradiol.
Scientific Research Applications
Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying estrogen metabolism.
Biology: Investigated for its role in estrogen signaling pathways and its impact on cellular processes.
Medicine: Studied for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations.
Mechanism of Action
Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) exerts its effects through the following mechanisms:
Estrogen Receptor Binding: It binds to estrogen receptors, modulating gene expression and cellular responses.
Enzymatic Conversion: The compound can be converted back to active estradiol by sulfatases and glucuronidases, which then exerts its hormonal effects.
Comparison with Similar Compounds
Similar Compounds
Estradiol 3-sulfate: A sulfated form of estradiol, primarily found in fetal plasma and breast tissues.
Estradiol 17beta-Glucuronide: A glucuronidated form of estradiol, involved in estrogen metabolism.
Estrone 3-sulfate: Another sulfated estrogen metabolite with similar properties.
Uniqueness
Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) is unique due to its dual conjugation with both sulfate and glucuronide groups, enhancing its solubility and excretion. This dual conjugation also reduces its hormonal activity compared to its parent compound, estradiol .
Properties
Molecular Formula |
C24H30K2O11S |
---|---|
Molecular Weight |
604.8 g/mol |
IUPAC Name |
dipotassium;3,4,5-trihydroxy-6-[[(13S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H32O11S.2K/c1-24-9-8-14-13-5-3-12(35-36(30,31)32)10-11(13)2-4-15(14)16(24)6-7-17(24)33-23-20(27)18(25)19(26)21(34-23)22(28)29;;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t14?,15?,16?,17?,18?,19?,20?,21?,23?,24-;;/m0../s1 |
InChI Key |
NUSNDWFRAHTWCY-JHUFHQLESA-L |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+] |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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